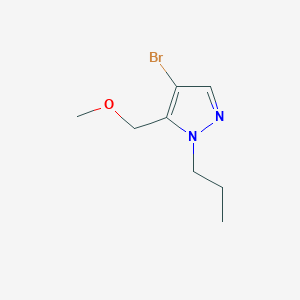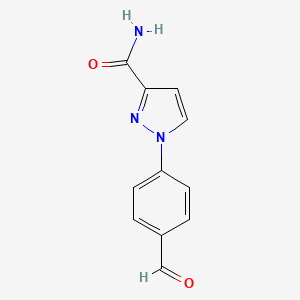
1-(4-formylphenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-formylphenyl)-1H-pyrazole-3-carboxamide” is a complex organic compound. It likely contains a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “1-(4-formylphenyl)-1H-pyrazole-3-carboxamide” were not found, there are studies on the synthesis of similar compounds. For instance, a study reported the synthesis and antimicrobial activities of 40 novel 1,3-diphenyl pyrazole derivatives . Another study discussed the synthesis of covalent organic frameworks (COFs) using 1,3,5-tris(4-aminophenyl)benzene and 1,3,5-tris(4-formylphenyl)benzene .
Aplicaciones Científicas De Investigación
Polyelectrolyte Frameworks
- Application : “1-(4-formylphenyl)-1H-pyrazole-3-carboxamide” is used as a building block in the synthesis of porous polyelectrolyte frameworks. These frameworks have high surface areas, robust skeletons, tunable pores, adjustable functionality, and versatile applicability .
- Method : The synthetic methods include direct synthesis and post-modification. The synthetic strategies and applications of ionized porous organic polymers (i-POPs) are systematically summarized .
- Results : The distinctive performances of i-POPs in adsorption, separation, catalysis, sensing, ion conduction, and biomedical applications are outlined. The interplay between the surface chemistry, ionic interaction, and pore confinement cooperatively promote the performance of i-POPs .
Covalent Organic Frameworks (COFs)
- Application : “1-(4-formylphenyl)-1H-pyrazole-3-carboxamide” is used as a building block in the synthesis of COFs. These frameworks are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries .
- Method : The synthesis of COFs involves the use of a variety of building blocks that can act as light-harvesters, semiconductors, ligands, binding sites, or redox centers .
- Results : The unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new semiconducting materials for (opto-)electronic applications such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices, or light-emitting diodes .
Optoelectronic Processes in Covalent Organic Frameworks
- Application : This compound is used as a building block in the synthesis of covalent organic frameworks (COFs) that exhibit optoelectronic properties. These properties make COFs suitable for use in (opto-)electronic applications such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices, or light-emitting diodes .
- Method : The synthesis involves the use of a variety of building blocks that can act as light-harvesters, semiconductors, ligands, binding sites, or redox centers .
- Results : The unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new semiconducting materials for (opto-)electronic applications .
Conjugated 4,4’-Bipyridinium Oligomers
- Application : “1-(4-formylphenyl)-1H-pyrazole-3-carboxamide” is used in the synthesis of conjugated 4,4’-bipyridinium oligomers. These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .
- Method : The synthesis involves the Zincke reaction, which is used to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .
- Results : The oligomers exhibit interesting conductivity properties in the solid state .
Optoelectronic Devices
- Application : This compound is used as a building block in the synthesis of covalent organic frameworks (COFs) that exhibit optoelectronic properties. These properties make COFs suitable for use in optoelectronic devices with promising potential for real-world applications .
- Method : The synthesis involves the use of a variety of building blocks that can act as light-harvesters, semiconductors, ligands, binding sites, or redox centers .
- Results : The unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new semiconducting materials for optoelectronic applications .
Conjugated Bipyridinium Oligomers
- Application : “1-(4-formylphenyl)-1H-pyrazole-3-carboxamide” is used in the synthesis of conjugated 4,4’-bipyridinium oligomers. These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .
- Method : The synthesis involves the Zincke reaction, which is used to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .
- Results : The oligomers exhibit interesting conductivity properties in the solid state .
Direcciones Futuras
While specific future directions for “1-(4-formylphenyl)-1H-pyrazole-3-carboxamide” are not available, research in the field of covalent organic frameworks (COFs) is promising. These materials have potential applications in gas storage, water remediation, catalysis, energy storage, and drug delivery .
Propiedades
IUPAC Name |
1-(4-formylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11(16)10-5-6-14(13-10)9-3-1-8(7-15)2-4-9/h1-7H,(H2,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQWDYXIXBHKDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=CC(=N2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-formylphenyl)-1H-pyrazole-3-carboxamide | |
CAS RN |
1341721-68-3 |
Source


|
| Record name | 1-(4-formylphenyl)-1H-pyrazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

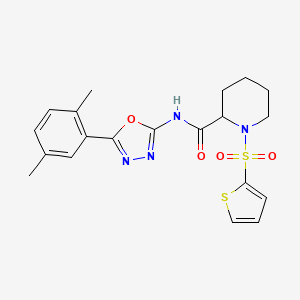
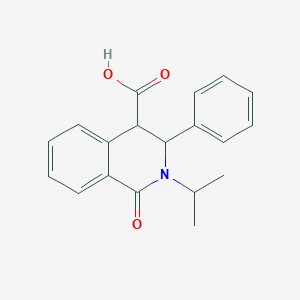
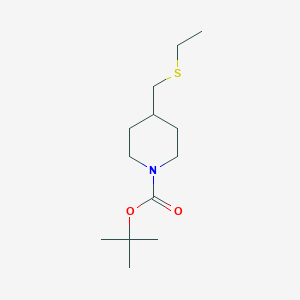
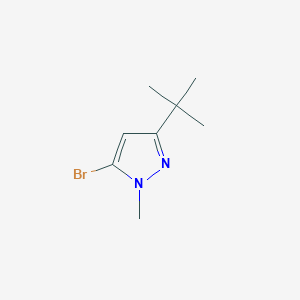
![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)
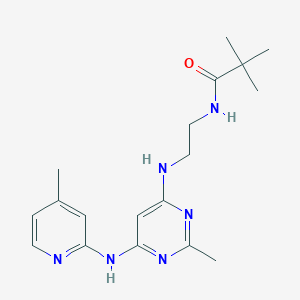
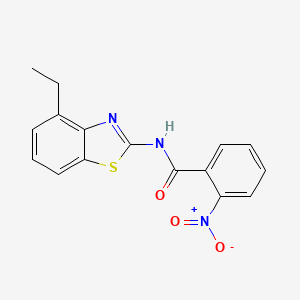
![N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2365144.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2365145.png)
![3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2365148.png)
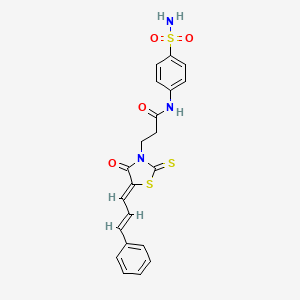
![Potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate](/img/structure/B2365150.png)

